Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-fluoro-2-methylphenyl group attached to a propanoate ester. The presence of the fluorine atom could potentially influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the fluorine atom could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially influence properties such as polarity, boiling point, and stability .Scientific Research Applications
Asymmetric Reduction in Organic Chemistry
Ethyl 3-aryl-3-oxopropanoates, similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, have been studied for their enantioselective reduction to corresponding alcohols using fungi like Rhizopus arrhizus. This process is significant in organic synthesis for creating chiral molecules, a crucial aspect in pharmaceutical and fine chemical industries (Salvi & Chattopadhyay, 2006).
Development of Analytical Methods
Research has been conducted on establishing quantitative bioanalytical methods for molecules similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate. These methods are vital for determining the concentration of such compounds in biological samples, which is a key step in drug development and pharmacokinetic studies (Nemani, Shard & Sengupta, 2018).
Synthesis of Derivatives for Potential Biological Activity
Compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate have been used as intermediates in synthesizing various derivatives with potential biological activities. These include fungicides, bactericides, and other pharmacologically relevant compounds (Ahluwalia, Dutta & Sharma, 1986).
Investigation in Material Science
This compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers. These polymers have potential uses in various industries, from electronics to biomedicine (Kharas et al., 2017).
Study of Molecular Interactions
Research into the molecular interactions of compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate aids in understanding their chemical behavior. This can provide insights into the design of new molecules with desired properties (Zhang, Tong, Wu & Zhang, 2012).
properties
IUPAC Name |
ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNMIRDUJFHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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